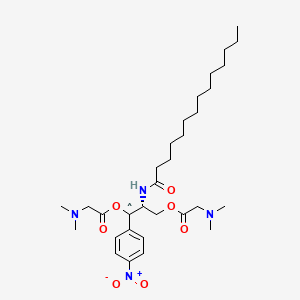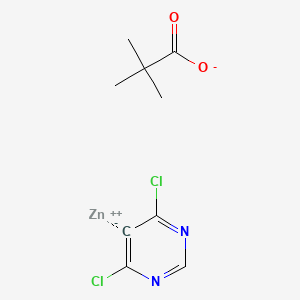
quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. Quinoline derivatives are characterized by a bicyclic structure consisting of a benzene ring fused to a pyridine ring, which imparts unique chemical properties and biological activities.
Preparation Methods
The synthesis of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves several steps, including the formation of the quinoline and indole moieties, followed by their coupling to form the final compound. Common synthetic routes include:
Wittig Reaction: This reaction involves the formation of an alkene by reacting a phosphonium ylide with a carbonyl compound.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form a product in a single step.
Cyclocondensation Reaction: This reaction involves the formation of a ring structure by the condensation of two or more molecules.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Cyclization: This reaction involves the formation of a ring structure from a linear molecule.
Scientific Research Applications
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various chemical reactions.
Biology: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: It is investigated for its potential therapeutic applications, including its use as an anti-inflammatory, antimalarial, and antitumor agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and receptors, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Quinolin-6-yl1-(cyclohexylmethyl)-1H-indole-3-carboxylate is unique due to its specific combination of quinoline and indole moieties. Similar compounds include:
Quinolinyl-pyrazoles: These compounds have a pyrazole ring fused to the quinoline structure and are known for their pharmacological activities.
Quinolin-6-yl methyl purines: These compounds have a purine ring fused to the quinoline structure and are studied for their potential as c-Met inhibitors.
2-Substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides: These compounds are proposed as novel structures of PI3K inhibitors and anticancer agents .
Properties
Molecular Formula |
C25H24N2O2 |
|---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
quinolin-6-yl 1-(cyclohexylmethyl)indole-3-carboxylate |
InChI |
InChI=1S/C25H24N2O2/c28-25(29-20-12-13-23-19(15-20)9-6-14-26-23)22-17-27(16-18-7-2-1-3-8-18)24-11-5-4-10-21(22)24/h4-6,9-15,17-18H,1-3,7-8,16H2 |
InChI Key |
HFJHOGXZMSKPMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN2C=C(C3=CC=CC=C32)C(=O)OC4=CC5=C(C=C4)N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3R,4R,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12349671.png)

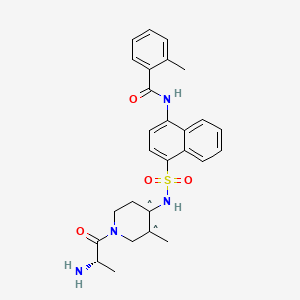
![4-[[4-fluoro-3-[2-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazine-7-carbonyl]phenyl]methyl]-4H-phthalazin-1-one](/img/structure/B12349688.png)
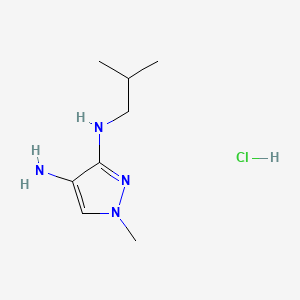
![3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl]oxy]oxan-2-yl]methoxy]propanoic acid](/img/structure/B12349701.png)

![Carbonic acid, methyl ester, [(E,E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl] ester](/img/structure/B12349706.png)
![5-amino-1-[[3,5-dichloro-4-(4-chlorobenzoyl)phenyl]methyl]triazole-4-carboxamide;2,6-dioxo-1,3-diazinane-4-carboxylic acid](/img/structure/B12349708.png)
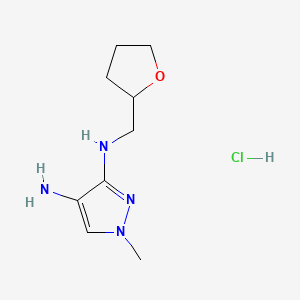
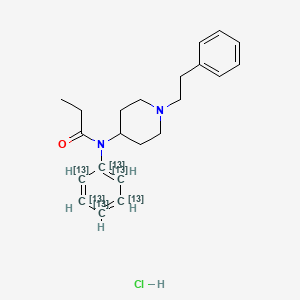
-](/img/structure/B12349736.png)
